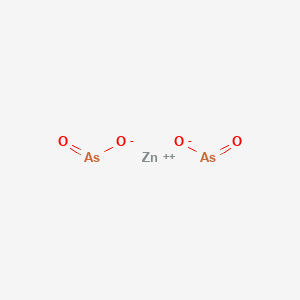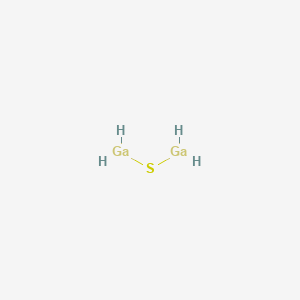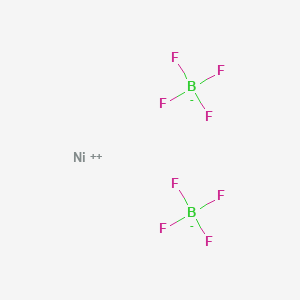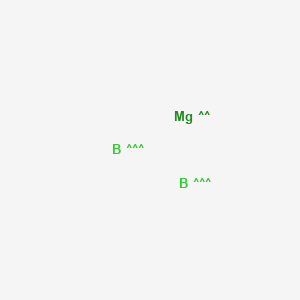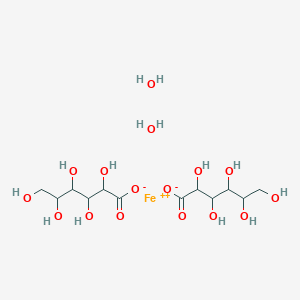
Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, also known as Ferrous Gluconate Dihydrate, is a form of mineral iron for oral administration . It has a molecular formula of C12H26FeO16 . This compound plays a crucial role in various fields like medicine, catalysis, and environmental science.
Molecular Structure Analysis
The IUPAC name for this compound is lambda2-iron (2+) bis ((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) dihydrate . The InChIKey is OKGNXSFAYMSVNN-UHFFFAOYSA-L . The Canonical SMILES representation is C (C (C (C (C (C (=O) [O-])O)O)O)O)O.C (C (C (C (C (C (=O) [O-])O)O)O)O)O.O.O. [Fe+2] .
Physical And Chemical Properties Analysis
The molecular weight of Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate is 482.17 g/mol . It has a Hydrogen Bond Donor Count of 12 and a Hydrogen Bond Acceptor Count of 16 . The Rotatable Bond Count is 8 . The Exact Mass and Monoisotopic Mass are both 482.057020 g/mol . The Topological Polar Surface Area is 285 Ų . The Heavy Atom Count is 29 . The Formal Charge is 0 . The Complexity is 165 .
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Iron(III) compounds, such as iron(III) 2-ethylhexanoate, have been explored for their catalytic properties, particularly in facilitating stereoselective Diels–Alder reactions. These reactions are crucial for the synthesis of complex organic molecules with high stereoselectivity, demonstrating the potential of iron compounds in organic synthesis and catalysis (Gorman & Tomlinson, 1998).
Material Science
Iron-based compounds are pivotal in the development of new materials. For instance, the in situ preparation of nanocrystalline γ-Fe2O3 in iron(II) cross-linked alginate gels showcases the innovative approaches to creating superparamagnetic materials with potential applications in data storage, biomedical imaging, and drug delivery (Kroll, Winnik, & Ziolo, 1996).
Environmental Science
Iron complexes, such as those involving high-valent iron oxo compounds like ferrate (FeVIO42−), offer sustainable solutions for organic synthesis and environmental remediation. Ferrate's oxidative properties make it a green oxidant for degrading pollutants and pharmaceuticals in water, contributing to cleaner water resources (Sharma, Chen, & Zbořil, 2016).
Biochemistry and Medicine
Iron compounds play a significant role in understanding biological processes and developing medical technologies. Research on the direct interorganellar transfer of iron from endosome to mitochondrion highlights the critical functions of iron in cellular metabolism and its potential implications in designing therapies for iron-related disorders (Sheftel et al., 2006).
Analytical Chemistry
The development of novel analytical methods, such as high-yield UV-photochemical vapor generation of iron for sample introduction in inductively coupled plasma optical emission spectrometry, underscores the importance of iron-based compounds in enhancing sensitivity and precision in trace element analysis (Zheng et al., 2010).
Eigenschaften
IUPAC Name |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Fe.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGNXSFAYMSVNN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26FeO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924633 |
Source


|
| Record name | Iron(2+) hexonate--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate | |
CAS RN |
12389-15-0 |
Source


|
| Record name | Iron(2+) hexonate--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron, bis(D-gluconato-κO1,κO2)-, hydrate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





